



# Protocol for Oral Gavage of Pcsk9-IN-12 (AZD0780) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides detailed application notes and protocols for the preclinical oral administration of Pcsk9-IN-12, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Pcsk9-IN-12 is also known as AZD0780.[1][2] It acts by binding to the C-terminal domain of PCSK9, which inhibits the lysosomal trafficking of the PCSK9-Low-Density Lipoprotein Receptor (LDLR) complex.[1][3] This novel mechanism of action prevents the degradation of the LDLR, leading to increased LDLR recycling to the hepatocyte surface and enhanced clearance of LDL-cholesterol (LDL-C) from the circulation.[1] [3] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

## **Data Presentation**

# Preclinical Pharmacokinetic and Pharmacodynamic Profile of Pcsk9-IN-12 (AZD0780) in Mice

The following tables summarize the key preclinical data for **Pcsk9-IN-12** (AZD0780) from in vivo studies in mice.



| Pharmacokinetic Parameters (C57BL/6 Mice)                                 |                                         |
|---------------------------------------------------------------------------|-----------------------------------------|
| Parameter                                                                 | Value                                   |
| Oral Bioavailability                                                      | 63.5%[3]                                |
| Oral Half-life (t½)                                                       | 2.9 hours[3]                            |
| Intravenous Half-life (t½)                                                | 2.6 hours[3]                            |
| Plasma Protein Binding (Mouse)                                            | 25%[3]                                  |
| Plasma Protein Binding (Human)                                            | 26%[3]                                  |
| Human Microsomal Clearance                                                | 1.3 μL/min/μg[3]                        |
|                                                                           |                                         |
| Pharmacodynamic Efficacy (Human PCSK9 Knock-in Hypercholesterolemic Mice) |                                         |
| Dosage Regimen                                                            | 15 mg/kg, twice-daily by oral gavage[3] |
| Observed Effect                                                           | Decreased plasma LDL-C levels[3]        |

# **Experimental Protocols**

# I. Formulation of Pcsk9-IN-12 (AZD0780) for Oral Gavage

Accurate and consistent formulation is critical for the reproducibility of in vivo studies. **Pcsk9-IN-12** (AZD0780) is a small molecule that requires a suitable vehicle for oral administration. Below are three validated vehicle formulations. The choice of vehicle may depend on the specific study design and institutional guidelines.

#### Materials:

- Pcsk9-IN-12 (AZD0780) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)



- Tween-80
- Saline (0.9% NaCl)
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Corn Oil
- Sterile vials
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Formulation Protocols:

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation[2]

This formulation is a common vehicle for water-insoluble compounds.

- Dissolve Pcsk9-IN-12 in DMSO: Weigh the required amount of Pcsk9-IN-12 and dissolve it
  in DMSO to create a stock solution. The final concentration of DMSO in the vehicle should
  be 10%.
- Add PEG300: To the DMSO solution, add PEG300 to a final concentration of 40%. Mix thoroughly by vortexing.
- Add Tween-80: Add Tween-80 to a final concentration of 5%. Mix until the solution is homogeneous.
- Add Saline: Bring the solution to the final volume with saline (45% of the total volume).
   Vortex thoroughly.
- Final Check: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]



#### Protocol 2: DMSO/SBE-β-CD Formulation[2]

This formulation uses a cyclodextrin to improve the solubility of the compound.

- Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Dissolve Pcsk9-IN-12 in DMSO: Prepare a stock solution of Pcsk9-IN-12 in DMSO. The final
  concentration of DMSO in the vehicle will be 10%.
- Combine Solutions: Add the **Pcsk9-IN-12**/DMSO stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration of the compound. The final volume will be 90% SBE-β-CD solution.
- Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.

Protocol 3: DMSO/Corn Oil Formulation[2]

This is an oil-based formulation suitable for lipophilic compounds.

- Dissolve **Pcsk9-IN-12** in DMSO: Prepare a stock solution of **Pcsk9-IN-12** in DMSO. The final concentration of DMSO in the vehicle will be 10%.
- Add Corn Oil: Add the DMSO stock solution to corn oil to achieve the final desired concentration of Pcsk9-IN-12. The final volume will be 90% corn oil.
- Mix Thoroughly: Vortex the suspension until it is uniform.

## **II. Protocol for Oral Gavage in Mice**

This protocol provides a step-by-step guide for the safe and effective administration of **Pcsk9-IN-12** formulation to mice via oral gavage.

#### Materials:

- Prepared Pcsk9-IN-12 formulation
- Appropriately sized gavage needles (20-22 gauge for adult mice, with a ball tip)
- Syringes (1 ml or smaller)



- Animal scale
- Personal protective equipment (gloves, lab coat)

#### Procedure:

- Animal Preparation:
  - Weigh each mouse to determine the correct volume of the formulation to be administered.
     The typical dosing volume for mice is 5-10 ml/kg.
  - Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
- Dose Preparation:
  - Draw the calculated volume of the Pcsk9-IN-12 formulation into the syringe.
  - Attach the gavage needle to the syringe and ensure there are no air bubbles.
- Gavage Administration:
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
  - The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
  - Once the needle is in the esophagus, slowly depress the syringe plunger to administer the formulation.
  - After administration, gently and slowly withdraw the gavage needle.
- · Post-Procedure Monitoring:
  - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.



 Record the dosing event, including the compound, dose, volume, and time of administration.

# Mandatory Visualizations Signaling Pathway of PCSK9 and the Mechanism of Action of Pcsk9-IN-12 (AZD0780)



Click to download full resolution via product page

Caption: PCSK9 signaling and Pcsk9-IN-12 (AZD0780) mechanism.

# Experimental Workflow for Oral Gavage of Pcsk9-IN-12 (AZD0780) in a Preclinical Mouse Model





Click to download full resolution via product page

Caption: Workflow for preclinical oral gavage study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD0780 an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease American Chemical Society [acs.digitellinc.com]
- 2. A Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of AZD0780 in Healthy Subjects [astrazenecaclinicaltrials.com]
- 3. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Protocol for Oral Gavage of Pcsk9-IN-12 (AZD0780) in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139371#protocol-for-oral-gavage-of-pcsk9-in-12-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com